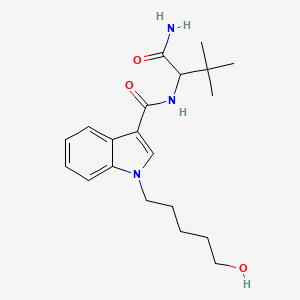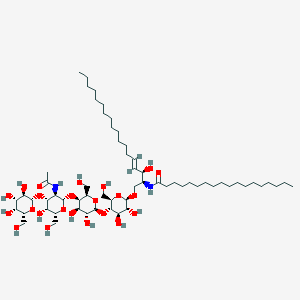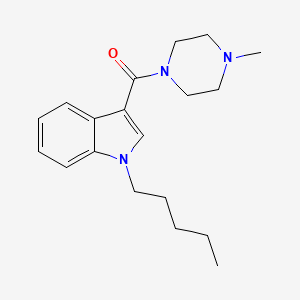
2-Amino-1-(4-bromo-2,5-dimethoxy-phenyl)ethanone Hydrochloride; Bk-2C-B HCl; Bk-2C-B.HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-(4-bromo-2,5-dimethoxy-phenyl)ethanone Hydrochloride, also known as Bk-2C-B HCl, is a novel psychoactive substance belonging to the phenethylamine class. It is a beta-ketone analogue of the well-known psychedelic compound 2C-B. Bk-2C-B HCl has gained attention for its psychoactive and psychedelic effects, which are similar to those of its parent compound, 2C-B .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bk-2C-B HCl typically begins with 4-bromo-2,5-dimethoxybenzaldehyde. The synthetic route involves several key steps:
Grignard Reaction: The initial step involves a Grignard reaction using methylmagnesium bromide to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized using pyridinium chlorochromate (PCC) to yield the ketone.
Alpha-Bromination: The ketone undergoes alpha-bromination to introduce a bromine atom at the alpha position.
Reaction with Hexamethylenetetramine: The brominated compound reacts with hexamethylenetetramine.
Acid Hydrolysis: The final step involves acid hydrolysis to produce the desired compound.
Industrial Production Methods:
化学反応の分析
Types of Reactions: Bk-2C-B HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can modify the ketone group.
Substitution: Halogen substitution reactions can occur, particularly involving the bromine atom.
Common Reagents and Conditions:
Oxidizing Agents: Pyridinium chlorochromate (PCC) is commonly used for oxidation.
Reducing Agents: Sodium borohydride (NaBH4) can be used for reduction reactions.
Substitution Reagents: Halogenating agents such as bromine or iodine can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Halogen-substituted derivatives.
科学的研究の応用
Bk-2C-B HCl has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and characterization of new psychoactive substances.
Biology: Studied for its effects on neurotransmitter systems, particularly serotonin receptors.
Medicine: Investigated for potential therapeutic applications, although its use is limited due to its psychoactive properties.
Industry: Limited industrial applications, primarily used in research settings
作用機序
The mechanism of action of Bk-2C-B HCl involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and modulation of neural pathways, resulting in its psychoactive and psychedelic effects. The compound’s beta-ketone structure is believed to play a role in its binding affinity and activity at these receptors .
類似化合物との比較
2C-B: The parent compound, known for its psychedelic effects.
Bk-2C-I: An analogue with an iodine substituent instead of bromine.
Other Phenethylamines: Compounds such as 2C-I, 2C-E, and 2C-T-2 share structural similarities
Uniqueness: Bk-2C-B HCl is unique due to its beta-ketone structure, which differentiates it from other phenethylamines. This structural modification influences its pharmacological properties and receptor interactions, making it distinct from its analogues .
特性
IUPAC Name |
2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3.ClH/c1-14-9-4-7(11)10(15-2)3-6(9)8(13)5-12;/h3-4H,5,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGWLXAUBMCGTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)CN)OC)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3',6'-Bis(dimethylamino)-3-oxo-N-((1-(1-oxo-1-((3-(2-oxoacetyl)phenyl)amino)propan-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B10765788.png)
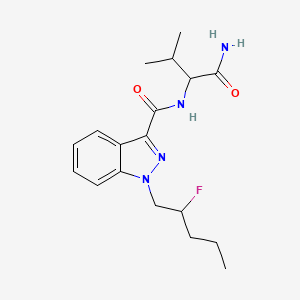

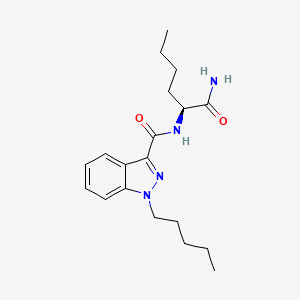

![tetrasodium;(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2S,3R,4R,5R,6R)-3-acetamido-2-[(2R,3S,4R,5R,6S)-4-[(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-carboxylato-4-hydroxyoxan-2-yl]oxy-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-[(1R,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-4-hydroxyoxane-2-carboxylate](/img/structure/B10765816.png)

![(6aR,10aR)-6,6,9-Trimethyl-3-(2-phenylpropan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B10765844.png)
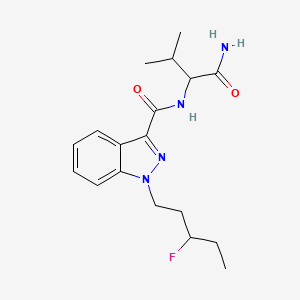
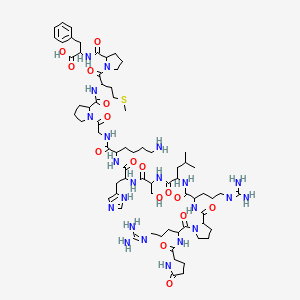
![[(2R)-3-carboxy-2-[(5Z,8Z,11E,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl]-trimethylazanium;chloride](/img/structure/B10765868.png)
